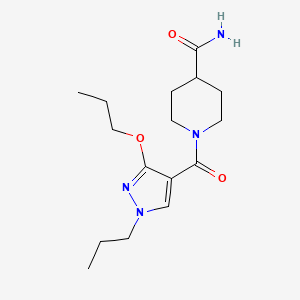

1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-3-7-20-11-13(15(18-20)23-10-4-2)16(22)19-8-5-12(6-9-19)14(17)21/h11-12H,3-10H2,1-2H3,(H2,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRIWHMNIJUAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for This compound is with a molecular weight of 322.40 g/mol. The structure consists of a piperidine ring linked to a pyrazole moiety, which is common in many biologically active compounds.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.40 g/mol |

| Key Functional Groups | Piperidine, Pyrazole, Carbonyl |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to This compound . Pyrazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives, compounds were tested against several cancer cell lines including HT29 (colorectal cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin and fluorouracil .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- Inhibition of Cell Proliferation : Pyrazoles can interfere with cellular signaling pathways that promote growth.

- Induction of Apoptosis : Many studies have reported that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for other biological activities:

- Anti-inflammatory Effects : Some studies have demonstrated that pyrazoles can reduce inflammation in animal models, showing promise as anti-inflammatory agents .

- Antimicrobial Properties : Research indicates that certain pyrazole compounds possess antimicrobial activity against various bacterial and fungal strains .

Summary of Key Studies

Detailed Case Study: Anticancer Efficacy

A specific study evaluated the compound's efficacy in vitro against human cancer cell lines. The findings suggested that at concentrations ranging from 5 µM to 10 µM, the compound induced apoptosis significantly more than control groups, indicating its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues in Hepatitis C Virus (HCV) Inhibition

Three piperidine-4-carboxamide derivatives from share structural similarities with the target compound but differ in substituents and biological targets:

Key Observations :

- Structural Differences: The target compound replaces the oxazole ring in ’s analogs with a pyrazole-carbonyl group.

- Synthetic Feasibility: Yields of HCV inhibitors (57–61%) suggest moderate synthetic efficiency, comparable to typical multi-step organic syntheses.

- Bioactivity : Fluorinated and chlorinated aryl groups in enhance potency against HCV, implying that the target compound’s propoxy-propyl-pyrazole moiety may prioritize metabolic stability over target affinity .

Kinase Inhibitors: Capivasertib (AZD5363)

Capivasertib, a clinical-stage Akt kinase inhibitor ( ), shares the piperidine-4-carboxamide core but diverges in substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target | Reference |

|---|---|---|---|---|---|

| Capivasertib | C₂₁H₂₅ClN₆O₃ | 443.9 | Pyrrolo[2,3-d]pyrimidin-4-yl, 4-chlorophenyl | Akt kinase |

Comparison :

- Heterocyclic Core : Capivasertib’s pyrrolopyrimidine group enables π-π stacking with kinase ATP-binding pockets, while the target compound’s pyrazole may engage in hydrogen bonding or hydrophobic interactions.

- Molecular Weight : Capivasertib (443.9 g/mol) is smaller than the target compound (estimated >500 g/mol), suggesting better bioavailability. However, the pyrazole’s lipophilic groups in the target compound could enhance tissue penetration .

SARS-CoV-2 Entry Inhibitors

Piperidine-4-carboxamides in feature naphthalene and fluorobenzyl groups:

| Compound Name | Key Substituents | Biological Target | Reference |

|---|---|---|---|

| (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | Naphthalene, 4-fluorobenzyl | SARS-CoV-2 spike |

Comparison :

Solubility and Metabolic Stability

- lists 1-(3-methylbenzoyl)piperidine-4-carboxamide, where a benzoyl group replaces the pyrazole. Benzoyl derivatives typically exhibit lower solubility than pyrazoles due to reduced polarity.

- The target compound’s propoxy group may enhance metabolic stability by resisting oxidative degradation compared to shorter alkoxy chains .

Research Implications and Gaps

- Structural Optimization : The pyrazole moiety in the target compound warrants further exploration for selectivity against viral vs. human kinases.

- Pharmacokinetics : Comparative studies on solubility, plasma protein binding, and CYP450 interactions are needed to assess advantages over existing analogs.

- Target Identification : Proteomic profiling is essential to elucidate the compound’s mechanism of action.

Q & A

Q. What are the recommended methods for optimizing the synthetic yield of 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, use a central composite design to identify optimal coupling conditions between pyrazole and piperidine intermediates. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution) .

- Key Techniques :

- Cyclocondensation (e.g., using DMF-DMA for pyrazole ring formation) .

- Amide coupling reagents (e.g., HATU or EDCI) for piperidine-carboxamide linkage .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., propoxy and propyl groups on the pyrazole ring) .

- Elemental Analysis : Validate empirical formula (C16H25N3O3) with ≤0.4% deviation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 332.1974) .

Q. How can researchers assess the compound's solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use DSC/TGA to identify thermal decomposition thresholds .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., human CA-II) using stopped-flow CO2 hydration .

- Cell-Based Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole-piperidine coupling) be elucidated?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for acyl transfer steps .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to map transition states and activation energies .

Q. What computational strategies validate the compound's target binding in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in CA-II active sites (validate with co-crystallized inhibitors) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD <2 Å) .

Q. How to address discrepancies in biological activity data across research groups?

- Methodological Answer :

- Statistical Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify outliers or batch effects .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., propoxy vs. methoxy groups) via reductive amination or Suzuki coupling .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .

Q. How to design stability-indicating methods for detecting degradation products?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions .

- LC-MS/MS : Identify degradation products using a C18 column (0.1% formic acid gradient) and fragmentation patterns .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy for real-time monitoring of crystallization .

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) and characterize forms via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.